Cas no 70547-87-4 (2,6-Dimethyl-4-hydroxybenzaldehyde)

2,6-Dimethyl-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2,6-dimethylbenzaldehyde

- 2,6-Dimethyl-4-hydroxybenzaldehyde

- 2,6-Dimethyl-4-hydrobenzaldehyde

- 2,6-dimethyl-4-hydroxy benzaldehyde

- 4-hydroxy-2,6-dimethyl-benzaldehyde

- Benzaldehyde, 4-hydroxy-2,6-dimethyl-

- XXTRGLCPRZQPHJ-UHFFFAOYSA-N

- PubChem3148

- KSC377C5L

- 3,5-Dimethyl-4-formylphenol

- SYNQUEST 2715-1-Y6

- BCP22393

- 2.6-Dimethyl-4-hydroxybenzaldehyde

- 2,6-dimethyl-4-hydroxy-benzal

- BP-11091

- 2,6-dimethyl-4-hydroxy-benzaldehyde

- Q-102470

- 2,6-dimethyl-4-hydroxybenzaldehyde, AldrichCPR

- AM20041052

- MFCD00016979

- 4-Hydroxy-2,6-Dimethyl Benzaldehyde

- Z1201617288

- ETHYL(S)-1-CBZ-NIPECOTATE

- A9302

- DK-0706

- Q-200486

- AC-1194

- 4-Hydroxy-2,6-dimethylbenzaldehyde #

- InChI=1/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H

- 70547-87-4

- SCHEMBL516188

- DTXSID50343631

- FT-0610691

- 4-Hydroxy-2 pound not6-dimethylbenzaldehyde

- 4-hydroxy-2,6-dimethylbenzaldehyde;2.6-Dimethyl-4-hydroxybenzaldehyde

- 2.6-dimethyl-4-hydroxy-benzaldehyde

- AKOS005145852

- CS-W005005

- EN300-301908

- FT-0654331

- SY017072

- DB-012658

-

- MDL: MFCD00016979

- インチ: 1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3

- InChIKey: XXTRGLCPRZQPHJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C(C([H])([H])[H])C(C([H])=O)=C(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 150.06800

- どういたいしつりょう: 150.06808

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.0858 (rough estimate)

- ゆうかいてん: 192-199°C

- ふってん: 283.8°C at 760 mmHg

- フラッシュポイント: 119℃

- 屈折率: 1.5180 (estimate)

- PSA: 37.30000

- LogP: 1.82150

2,6-Dimethyl-4-hydroxybenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

2,6-Dimethyl-4-hydroxybenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2,6-Dimethyl-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-301908-100.0g |

4-hydroxy-2,6-dimethylbenzaldehyde |

70547-87-4 | 95% | 100g |

$325.0 | 2023-05-26 | |

| Alichem | A010009862-1g |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97% | 1g |

$1460.20 | 2023-09-01 | |

| eNovation Chemicals LLC | K39191-25g |

2,6-dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 98% | 25g |

$810 | 2024-05-24 | |

| Enamine | EN300-301908-10.0g |

4-hydroxy-2,6-dimethylbenzaldehyde |

70547-87-4 | 95% | 10g |

$48.0 | 2023-05-26 | |

| Enamine | EN300-301908-25.0g |

4-hydroxy-2,6-dimethylbenzaldehyde |

70547-87-4 | 95% | 25g |

$104.0 | 2023-05-26 | |

| Apollo Scientific | OR12903-5g |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97+% | 5g |

£17.00 | 2025-03-21 | |

| Alichem | A010009862-250mg |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| Alichem | A010009862-500mg |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97% | 500mg |

$806.85 | 2023-09-01 | |

| eNovation Chemicals LLC | D381068-10g |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97% | 10g |

$200 | 2024-05-24 | |

| Cooke Chemical | A3119626-5G |

2,6-Dimethyl-4-hydroxybenzaldehyde |

70547-87-4 | 97% | 5g |

RMB 118.40 | 2025-02-20 |

2,6-Dimethyl-4-hydroxybenzaldehyde 関連文献

-

Koji Yamada,Taro Toyota,Katsuto Takakura,Masako Ishimaru,Tadashi Sugawara New J. Chem. 2001 25 667

-

4. 432. Effect of methylation on the light absorption of phenols. Part IA. Burawoy,J. T. Chamberlain J. Chem. Soc. 1952 2310

2,6-Dimethyl-4-hydroxybenzaldehydeに関する追加情報

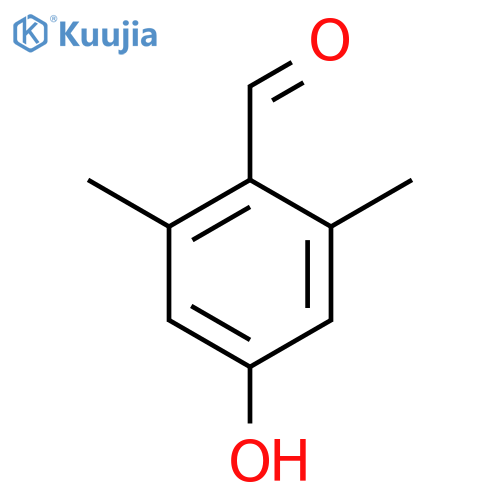

Professional Introduction to 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS No. 70547-87-4)

2,6-Dimethyl-4-hydroxybenzaldehyde, with the chemical formula C9H10O2 and CAS number 70547-87-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde is characterized by its unique structural features, which include two methyl groups at the 2- and 6-positions of the benzene ring, along with a hydroxyl group at the 4-position. These structural attributes contribute to its versatile reactivity and make it a valuable intermediate in synthetic chemistry and drug development.

The compound's molecular structure imparts a balance of electronic and steric properties, making it an attractive candidate for various chemical transformations. The presence of both electron-donating (hydroxyl) and electron-withdrawing (methyl) groups allows for selective functionalization, enabling chemists to tailor its reactivity for specific applications. This flexibility has been exploited in the synthesis of more complex molecules, including natural products and bioactive compounds.

In recent years, 2,6-Dimethyl-4-hydroxybenzaldehyde has garnered attention in the pharmaceutical industry due to its potential as a precursor for drug candidates. Its aromatic aldehyde moiety is particularly relevant in medicinal chemistry, as aldehydes are widely used in the synthesis of heterocyclic compounds and other pharmacophores. Research has demonstrated its utility in constructing frameworks that mimic biologically active molecules, thereby facilitating the development of novel therapeutic agents.

One notable area of research involving 2,6-Dimethyl-4-hydroxybenzaldehyde is its role in the synthesis of flavonoid derivatives. Flavonoids are a class of natural products known for their antioxidant and anti-inflammatory properties. The compound's structure closely resembles that of flavonoids, making it a plausible starting point for generating analogs with enhanced biological activity. Studies have shown that modifications at the methyl and hydroxyl positions can significantly alter the pharmacological profile of derived compounds, offering opportunities for drug optimization.

The compound's reactivity also makes it a valuable tool in materials science. For instance, it can be used to prepare cross-linked polymers or to modify surfaces for specific applications. Its ability to participate in condensation reactions with amine derivatives allows for the creation of Schiff bases, which have been explored for their catalytic and luminescent properties. These applications highlight the broad utility of 2,6-Dimethyl-4-hydroxybenzaldehyde beyond traditional pharmaceutical contexts.

In academic research, 2,6-Dimethyl-4-hydroxybenzaldehyde has been employed in mechanistic studies to understand reaction pathways involving aromatic aldehydes. Its stability under various conditions makes it an ideal substrate for probing electronic effects and steric influences on reaction outcomes. Such studies contribute to a deeper understanding of organic transformations and can inform the design of more efficient synthetic strategies.

The compound's role in green chemistry is also emerging as an important area of investigation. Researchers are exploring methods to synthesize 2,6-Dimethyl-4-hydroxybenzaldehyde using sustainable practices, such as catalytic processes that minimize waste or energy consumption. These efforts align with broader goals in pharmaceutical manufacturing to reduce environmental impact while maintaining high yields and purity standards.

Evaluation of CAS No. 70547-87-4's potential as a building block for drug discovery has led to several innovative approaches. For example, its incorporation into libraries of diverse compounds has enabled high-throughput screening programs aimed at identifying novel bioactive molecules. The structural diversity provided by derivatives of this aldehyde has shown promise in targeting various therapeutic areas, including oncology and neurology.

The synthesis of chiral derivatives of 2,6-Dimethyl-4-hydroxybenzaldehyde is another active area of research. Chirality plays a crucial role in determining the biological activity of many drugs, making enantioselective synthesis an important consideration in drug development. Advances in asymmetric catalysis have allowed researchers to access enantiomerically pure forms of this compound and its derivatives with increasing efficiency.

The future prospects for 2,6-Dimethyl-4-hydroxybenzaldehyde are promising, with ongoing research uncovering new synthetic routes and applications. As our understanding of molecular interactions deepens, this compound is likely to remain a cornerstone in both academic research and industrial development. Its versatility ensures continued relevance across multiple disciplines within chemistry and related fields.

70547-87-4 (2,6-Dimethyl-4-hydroxybenzaldehyde) 関連製品

- 85231-15-8(4-Hydroxy-2,5-dimethylbenzaldehyde)

- 90111-15-2(3-Hydroxy-2-methylbenzaldehyde)

- 41438-18-0(4-Hydroxy-2-methylbenzaldehyde)

- 23942-00-9(5-Hydroxy-2-methylbenzaldehyde)

- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)

- 864356-15-0(3-methoxy-1,4'-bipiperidine)

- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)

- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)

- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

- 1806747-57-8(3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetic acid)